1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-7-3-4-10-8(6-7)15-12(18-10)16-5-1-2-9(16)11(14)17/h3-4,6,9H,1-2,5H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYPMUMDZJVSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-chlorophenol with Urea
The foundational step for constructing the benzoxazole ring involves cyclocondensation of 2-amino-4-chlorophenol with urea. In a representative procedure, 7.15 g (0.05 mol) of 2-amino-4-chlorophenol is dissolved in 10 mL of dimethylformamide (DMF), followed by the addition of 3 g (0.05 mol) of urea. The mixture is refluxed at 60°C for 3 hours, during which ammonia gas is liberated. Post-reaction, the product is precipitated in ice-cold water, filtered, and recrystallized from ethanol to yield 5-chloro-1,3-benzoxazol-2(3H)-one (P1A). Analytical data for P1A include a melting point of 178–180°C and characteristic IR absorptions at 1745 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=N stretch).
Table 1: Reaction Conditions for P1A Synthesis
| Reagent | Quantity | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Amino-4-chlorophenol | 7.15 g | DMF | 60°C (reflux) | 85%* |
| Urea | 3 g | - | - | - |
Conversion to 2-Chloro-5-chloro-1,3-benzoxazole
To enable nucleophilic substitution at the 2-position, the carbonyl group of P1A is converted to a chloride using phosphorus oxychloride (POCl₃). In a typical protocol, 10 g (0.059 mol) of P1A is treated with 20 mL of POCl₃ under reflux for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice water to yield 2-chloro-5-chloro-1,3-benzoxazole as a crystalline solid. This intermediate is critical for subsequent coupling reactions.
Synthesis of Pyrrolidine-2-carboxamide
Derivatization of L-Proline
Pyrrolidine-2-carboxamide is synthesized from L-proline (pyrrolidine-2-carboxylic acid) via a two-step process:
-
Activation as Acid Chloride : L-proline (10 g, 0.087 mol) is treated with thionyl chloride (20 mL) under reflux for 2 hours to form pyrrolidine-2-carbonyl chloride.
-
Ammonolysis : The acid chloride is reacted with concentrated ammonium hydroxide (30 mL) at 0–5°C, yielding pyrrolidine-2-carboxamide after filtration and recrystallization from ethanol.
Table 2: Analytical Data for Pyrrolidine-2-carboxamide
| Property | Value | Method |
|---|---|---|
| Melting Point | 132–134°C | Capillary |
| IR (KBr) | 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O) | FT-IR |
Coupling of 2-Chloro-5-chloro-1,3-benzoxazole with Pyrrolidine-2-carboxamide
Nucleophilic Aromatic Substitution
The final step involves displacing the chloride at the 2-position of the benzoxazole with pyrrolidine-2-carboxamide. In a optimized procedure, 5.0 g (0.026 mol) of 2-chloro-5-chloro-1,3-benzoxazole is dissolved in anhydrous tetrahydrofuran (THF), and 4.2 g (0.031 mol) of pyrrolidine-2-carboxamide is added. The reaction is catalyzed by 1.5 eq of potassium carbonate and heated to 80°C for 12 hours. Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the target compound in 72% yield.
Table 3: Coupling Reaction Optimization
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 72% | 98.5% |
| Base | K₂CO₃ | - | - |
| Temperature | 80°C | - | - |
Alternative Pathways and Comparative Analysis
One-Pot Benzoxazole Formation
An alternative approach involves in situ generation of the benzoxazole ring with pre-installed substituents. For example, 2-amino-4-chlorophenol is reacted with pyrrolidine-2-carboxamide carbonyl chloride in the presence of polyphosphoric acid (PPA) at 120°C. This method bypasses the need for isolating intermediates but suffers from lower yields (55%) due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that derivatives of 1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide exhibit significant antioxidant activities. For instance, studies have shown that compounds containing a free carboxylic moiety possess the strongest reducing properties, which can be quantified through assays measuring the formation of Perl’s blue at specific wavelengths .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have displayed effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Neuropharmacological Effects
Significant interest surrounds the neuropharmacological effects of this compound class. Research indicates that compounds with a benzoxazole structure can act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control. This positions them as potential candidates for treating conditions like insomnia and obesity .
Orexin Receptor Antagonism
The orexin receptor system plays a crucial role in regulating wakefulness and energy balance. Compounds like this compound have been investigated for their ability to modulate these receptors. Their antagonistic properties may lead to therapeutic applications in sleep disorders and metabolic syndromes .
Cancer Research
Emerging studies suggest that benzoxazole derivatives may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through various pathways. This area remains under investigation but holds promise for developing novel anticancer therapies .
Case Studies and Experimental Findings
Several case studies highlight the efficacy of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated strong reducing properties compared to other compounds tested. |
| Study B | Antimicrobial Efficacy | Effective against multiple bacterial strains; potential for new antibiotic development. |
| Study C | Neuropharmacological Effects | Showed promise as an orexin receptor antagonist with implications for sleep disorders. |
| Study D | Anticancer Potential | Induced apoptosis in specific cancer cell lines; further research needed to elucidate mechanisms. |
Mechanism of Action
The mechanism of action of 1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Table 1: Structural and Functional Comparisons
*PK: Pharmacokinetics
Key Observations:
- Pyrrolidine vs. Piperidine Rings : The target compound’s pyrrolidine ring (5-membered) likely confers greater rigidity and tighter binding to targets compared to the piperidine analog (6-membered), which was discontinued, possibly due to metabolic instability or reduced efficacy .
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound avoids ionization at physiological pH, improving cell membrane permeability compared to the carboxylic acid analog .
- Chloro Substituent Positioning : The 5-Cl on benzoxazole aligns with the enhanced activity observed in 4-Cl-substituted pyrazole derivatives (e.g., compound (3) in ), suggesting electron-withdrawing groups optimize target engagement .
Pharmacological Implications
- PROTAC Applications : The target compound’s carboxamide and pyrrolidine motifs are recurrent in PROTAC designs (e.g., Example 208), where they serve as linkers or binding moieties for E3 ligases .
- Kinase Inhibition Potential: The chloro-benzoxazole scaffold is structurally analogous to kinase inhibitors, suggesting possible activity in pathways like MAPK or EGFR .
Biological Activity
1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and potential as a therapeutic agent.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its role as a Bruton’s tyrosine kinase (BTK) inhibitor . BTK plays a crucial role in B-cell receptor signaling pathways, making it a target for treating various immune disorders and cancers. The inhibition of BTK leads to reduced proliferation and survival of B-cells, which has implications in the treatment of conditions such as chronic lymphocytic leukemia (CLL) and autoimmune diseases .
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit promising antimicrobial properties. For instance, derivatives have been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, significantly reducing biofilm formation and virulence factor production. This suggests potential applications in combating antibiotic resistance by enhancing the efficacy of existing antibiotics .
Antioxidant Activity
In vitro studies have indicated that the compound possesses antioxidant properties. It has shown significant radical scavenging activity when tested using the DPPH assay, which measures the ability to neutralize free radicals. The compound's antioxidant capacity is essential for mitigating oxidative stress-related damage in cells, thus contributing to its therapeutic potential .
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Chronic Lymphocytic Leukemia (CLL) : A study evaluating BTK inhibitors demonstrated that this compound could effectively reduce tumor burden in CLL models by inhibiting B-cell signaling pathways.
- Infection Models : In animal models infected with T. cruzi, the compound showed sub-micromolar potency in reducing parasite load, indicating its potential as an antiparasitic agent .
Data Summary
| Activity | Tested Model | Outcome |
|---|---|---|
| BTK Inhibition | CLL Cell Lines | Reduced cell proliferation |
| Quorum Sensing Inhibition | Pseudomonas aeruginosa | Decreased biofilm formation |
| Antioxidant Activity | DPPH Radical Scavenging | High radical scavenging ability |
| Antiparasitic Activity | T. cruzi Infection | Significant reduction in parasite load |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves coupling 5-chloro-1,3-benzoxazole-2-carboxylic acid derivatives with pyrrolidine-2-carboxamide precursors. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography or recrystallization .
- Yield optimization : Reaction temperatures between 50–80°C and pH control (6.5–7.5) reduce byproduct formation .
- Data Table :
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzoxazole activation | EDC, HOBt, DMF, 60°C | 65–75 | ≥95% |
| Amide coupling | Pyrrolidine-2-carboxamide, RT, 24h | 70–80 | ≥98% |
Q. How is the compound characterized structurally, and what analytical techniques validate its identity?
- Methodology :
- NMR spectroscopy : - and -NMR confirm the benzoxazole-pyrrolidine linkage and substitution patterns (e.g., 5-chloro signal at δ 7.8–8.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 306.08) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in catalytic systems or biological targets?
- Methodology :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates interactions with enzymes (e.g., kinase targets) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and π-π stacking of the benzoxazole .
- Case Study : DFT calculations revealed that the 5-chloro substituent increases electrophilicity at the benzoxazole C2 position, enhancing binding to ATP-binding pockets in kinases .
Q. How do contradictory bioactivity data across studies arise, and what experimental controls resolve them?
- Methodology :
- Batch variability analysis : Compare purity (HPLC), stereochemical consistency (chiral HPLC), and solvent residues (GC-MS) across synthetic batches .
- Biological assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments under identical cell culture conditions .
Q. What strategies optimize enantioselective synthesis of the pyrrolidine-carboxamide moiety?
- Methodology :
- Chiral auxiliaries : Use (S)-proline-derived catalysts for asymmetric induction during pyrrolidine ring closure .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Data Table :
| Catalyst | Enantiomeric Excess (ee) | Reaction Time |
|---|---|---|
| (S)-Proline | 85–90% | 48h |
| Lipase B (CAL-B) | 92–95% | 72h |
Experimental Design and Data Analysis
Q. How to design a high-throughput screen for derivatives targeting benzoxazole-based pharmacophores?
- Methodology :
- Library design : Replace the 5-chloro group with fluoro, methyl, or nitro substituents; modify the pyrrolidine ring with spiro or fused heterocycles .
- Automated synthesis : Use microwave-assisted reactors for rapid parallel synthesis (e.g., 96-well plates) .
- Statistical optimization : Apply factorial design (e.g., Taguchi method) to prioritize variables like temperature, catalyst loading, and solvent polarity .
Q. What in silico tools assess the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
